molecular formula C15H12ClN3O B12929168 Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- CAS No. 134999-57-8

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)-

Cat. No.: B12929168
CAS No.: 134999-57-8
M. Wt: 285.73 g/mol
InChI Key: WJVXGYIWHYIDPG-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) or dicationic molten salts .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents like ethanol and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes and proteins. It acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways such as tyrosine kinases. This inhibition disrupts cellular processes like proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(2,3-d)pyrimidin-5-one
  • Pyrido(2,3-d)pyrimidin-7-one
  • Pyrazolo(3,4-d)pyrimidine

Uniqueness

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Unlike other pyridopyrimidines, it shows higher efficacy in inhibiting certain kinases, making it a promising candidate for targeted therapies .

Properties

CAS No.

134999-57-8

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethoxy]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C15H12ClN3O/c16-12-5-3-11(4-6-12)7-9-20-15-13-2-1-8-17-14(13)18-10-19-15/h1-6,8,10H,7,9H2

InChI Key

WJVXGYIWHYIDPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2OCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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